molecular formula C29H43NaO4P+ B026010 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt CAS No. 85209-91-2

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt

Cat. No. B026010
CAS RN: 85209-91-2
M. Wt: 509.6 g/mol
InChI Key: ZHROMWXOTYBIMF-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related dibenzo[d,g][1,3,2]dioxaphosphocin oxides involves the condensation of bisphenols with phosphorus trichloride or dichlorides, yielding compounds with diverse functional groups. Specific methods include the synthesis of 6-aryloxy and 6-p-tolylthioxy derivatives characterized by spectral analyses such as IR, 1H, 13C, 31P NMR, and mass spectrometry, revealing insights into their chemical environment and conformations (Reddy et al., 1996). Additionally, the creation of alkyl carbamato and alkyl thiocarbamato derivatives has been documented, further expanding the chemical diversity of this class (Ananda Kumar et al., 2002).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy have played pivotal roles in elucidating the molecular structures of these compounds. The analysis of a particular derivative revealed a boat-chair conformation with specific substituents in pseudo equatorial arrangements, highlighting the compound's spatial arrangement and potential for diverse chemical reactivity (Goddard et al., 1988).

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds are influenced by their unique structural elements. For instance, the presence of trichloromethyl groups and other substituents significantly affects their chemical shifts and potential for undergoing various chemical reactions, including antimicrobial activities (Venugopal & Reddy, 2001).

Scientific Research Applications

  • The 12H-dibenzo[d,g][1,3,2]dioxaphosphocin ring system has been investigated for the transannular bonding of sulfur and selenium to germanium (Khoury et al., 2004).

  • Novel 6-substituted-2,10-dichloro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxides were synthesized and evaluated for toxicity in the insect P. americana (Reddy et al., 1993).

  • Chiral derivatives of this ring system exhibit a boat-chair conformation in both solution and solid state (Pastor et al., 1996).

  • The synthesized 2,10-Dichloro-12-trichloromethyl-6-substituted xanthato-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-sulfides have potential applications in organic synthesis (Reddy et al., 2012).

  • The synthesis of new 2,10-dichloro-6-aryloxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-sulfides was achieved with high yields from simple materials (Reddy et al., 1995).

  • The synthesis of the 12H-dibenzo[d,g][1,3,2]dioxaphosphocin ring system from 2,2′-alkylidene bisphenols and phosphorus trichloride shows evidence for long-range coupling to phosphorus (Odorisio et al., 1983).

  • Several novel 2,10-dichloro-6-substituted-4,8-dinitro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxides exhibited significant antimicrobial activity against bacteria and fungi (Venugopal & Reddy, 2001).

  • Some novel 2,4,8,10-tetra-t-butyl-6-substituted dibenzo[d,g][1,3,6,2]dioxathiaphosphocin 6-oxides showed moderate antibacterial and antifungal activities (Kasthuraiah et al., 2004).

properties

IUPAC Name

sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43O4P.Na/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHROMWXOTYBIMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072914
Record name 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
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Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)

CAS RN

85209-91-2
Record name Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,8,10-tetra(tert-butyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxide, sodium salt
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Record name SODIUM BIS(2,2-METHYLENE-BIS(4,6-DI-TERT-BUTYLPHENYL)PHOSPHATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
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12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
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12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
Reactant of Route 4
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12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
Reactant of Route 5
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12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt
Reactant of Route 6
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12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt

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